N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-10-18-11-15(6-9-20(18)22-14)13-21-25(23,24)19-8-7-16-4-2-3-5-17(16)12-19/h2-12,21-22H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXREIKVLMVHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole derivative is then methylated at the 2-position using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The naphthalene-2-sulfonyl chloride is reacted with the methylated indole derivative in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow processes and the use of catalysts to improve yield and reduce reaction times. The use of automated reactors and in-line purification systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide. For instance:
- In Vitro Studies : Assays conducted on various cancer cell lines indicate that related indole derivatives can inhibit cell proliferation effectively, with IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL depending on structural modifications .
- Mechanisms of Action : The antitumor activity is attributed to the compound's ability to induce apoptosis in cancer cells, often through the inhibition of anti-apoptotic pathways like Bcl-2 proteins .
Other Biological Activities
In addition to its antitumor effects, this compound may exhibit other pharmacological properties:
- Anti-inflammatory Effects : Compounds with similar structures have shown promising anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .
- Analgesic Properties : Preliminary studies indicate that derivatives may also possess analgesic effects, making them candidates for pain management therapies .
Case Studies and Research Findings
Several studies have evaluated the efficacy and potential applications of this compound:
- Anticancer Evaluation : A study published in a peer-reviewed journal assessed the anticancer activity of similar indole-based compounds using the National Cancer Institute's protocols. The results demonstrated significant growth inhibition across various cancer cell lines, indicating strong potential for further development .
- Drug-Like Properties Assessment : Evaluations using tools like SwissADME have revealed favorable drug-like properties for synthesized derivatives, suggesting their viability as therapeutic agents .
Mechanism of Action
The mechanism by which N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis of N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide and related sulfonamide derivatives, focusing on structural variations, biological targets, and activity data.
Structural Modifications and Pharmacological Implications
Surufatinib’s indole-ether-pyrimidine linker broadens its kinase inhibition profile, whereas the target compound’s methylene linker may restrict conformational flexibility .
Sulfonamide Core Variations :
- The parent compound naphthalene-2-sulfonamide exhibits LPO inhibition (Ki = 0.50 µM), while halogenated derivatives like PR31 (5-chloroquinazoline) show enhanced 5-HT6 receptor binding due to electron-withdrawing effects .
- N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide demonstrates BuChE selectivity via dual interactions: the benzylpiperidine group engages in hydrophobic binding, while the methoxyethyl chain modulates solubility .
Linker Effects: Surufatinib’s pyrimidine-ether linker enables dual anti-angiogenic and immunomodulatory activity, whereas the target compound’s methylene linker may limit multitarget engagement .
Table 2: Comparative Physicochemical and Spectroscopic Data
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
1. Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.47 g/mol. Its structure features an indole moiety linked to a naphthalene sulfonamide, which is pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole ring can modulate signaling pathways, while the naphthalene component enhances binding affinity to target proteins.
3. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.
4. Anticancer Activity
The anticancer properties of this compound were assessed in vitro using several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 8.49 |
| MCF-7 | 11.20 |
| HCT116 | 6.49 |
The IC50 values indicate that the compound effectively inhibits cancer cell proliferation, with lower values suggesting greater potency.
5. Antioxidant Activity
Antioxidant activity was evaluated using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity with an IC50 value of approximately 15 µg/mL, indicating its potential as a natural antioxidant.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside other sulfonamide derivatives. The results showed that it exhibited superior antibacterial activity against clinical strains of MRSA (Methicillin-resistant Staphylococcus aureus) compared to traditional antibiotics.
Research Findings: Structure-Activity Relationship
A study highlighted the importance of the indole and naphthalene moieties in enhancing biological activity. Modifications at specific positions on these rings significantly influenced the compound's efficacy against various pathogens and cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 2-methyl-1H-indol-5-ylmethanol with naphthalene-2-sulfonyl chloride under basic conditions (e.g., using K₂CO₃ in DMF). Reaction optimization may include temperature control (room temperature to 80°C) and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of indole methyl groups (δ ~2.5 ppm) and sulfonamide protons (δ ~7-8 ppm).
- FT-IR : To identify sulfonamide S=O stretches (~1350-1150 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹).
- HPLC-MS : For purity assessment and molecular weight verification .
Q. How can researchers assess the compound’s solubility and stability in biological assays?
- Solubility is typically tested in DMSO, ethanol, or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. Stability studies involve incubating the compound under physiological conditions (37°C, pH 7.4) and analyzing degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. What computational strategies are used to model the compound’s interaction with target enzymes like cholinesterases?
- Molecular docking : Tools like Schrödinger’s Glide generate receptor grids around active sites (e.g., using PDB structures 4EY7 or 5DYW) to predict binding modes. Energy minimization with OPLS3 forcefields refines ligand-receptor interactions .
- MD simulations : GROMACS or AMBER simulate dynamic binding behavior over nanosecond timescales, assessing hydrogen bonding and hydrophobic contacts .
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Use SHELXL for small-molecule refinement, applying restraints for disordered atoms. For twinned crystals, the Hooft parameter in SHELXL improves R-factor convergence. Validate results against Fo-Fc maps and omit maps to exclude model bias .
Q. What experimental designs address low synthetic yields in sulfonamide coupling reactions?
- Optimize by:
- Varying bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilicity.
- Introducing phase-transfer catalysts (e.g., TBAB) in biphasic systems.
- Employing microwave-assisted synthesis to reduce reaction time and byproducts .
Q. How do researchers reconcile conflicting in vitro and in vivo toxicity data for naphthalene-sulfonamide derivatives?
- Conduct species-specific metabolic profiling (e.g., human vs. rodent liver microsomes) to identify detoxification pathways. Pair in vitro cytotoxicity assays (e.g., HepG2 cells) with in vivo studies monitoring hepatic/renal biomarkers (AST, ALT, BUN) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
